molecular formula C18H24N2O B2555674 N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide CAS No. 2411178-67-9

N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide

Cat. No.: B2555674
CAS No.: 2411178-67-9
M. Wt: 284.403
InChI Key: OVHNPBBJRCBPBH-QGZVFWFLSA-N
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Description

N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide is a complex organic compound featuring a piperidine ring, a benzyl group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reduction of pyridine derivatives to form piperidine, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with an alkyne precursor under conditions that promote the formation of the ynamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to these targets, while the alkyne moiety can participate in covalent modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar pharmacological activities.

    Benzyl Derivatives: Benzylamine and benzylpiperidine are structurally related and have comparable chemical properties.

    Ynamides: Other ynamides, such as N-alkylbut-2-ynamides, share the alkyne moiety and can undergo similar chemical reactions.

Uniqueness

N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide is unique due to its combination of a piperidine ring, benzyl group, and alkyne moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[(2R)-1-benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-9-18(21)19(2)15-17-12-7-8-13-20(17)14-16-10-5-4-6-11-16/h4-6,10-11,17H,7-8,12-15H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNPBBJRCBPBH-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N(C)C[C@H]1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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